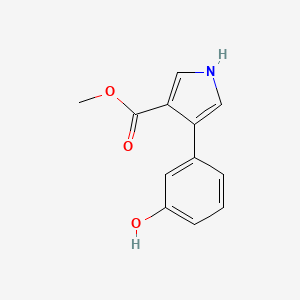

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-(3-formylphenyl)-1H-pyrrole-3-carboxylate.

Reduction: Formation of 4-(3-hydroxyphenyl)-1H-pyrrole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby modulating the activity of the target protein. Pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate: Another compound with a similar structure but different functional groups.

4-(3-hydroxyphenyl)-3-methyl-1H-pyrrole-2,5-dione: A related pyrrole derivative with distinct chemical properties.

Uniqueness

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups, along with the pyrrole ring, make it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methyl ester and a hydroxylated phenyl group. This unique structure contributes to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives of pyrrole have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 25 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Inhibition of cell proliferation |

| This compound | A549 | TBD | TBD |

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling pathways related to cell survival and death.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

- Mechanism : The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.

Case Study 1: Anticancer Efficacy

A study conducted by Flynn et al. (2023) explored the anticancer efficacy of this compound against lung cancer cells (A549). The results showed an IC50 value that indicates significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers evaluated the anti-inflammatory potential of the compound in a murine model of acute inflammation. The findings indicated a marked reduction in edema and pro-inflammatory cytokine levels following treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Protonophoric Activity : Similar to other pyrrole derivatives, it may act as a protonophore, disrupting proton gradients across cellular membranes, which can lead to cellular stress and apoptosis.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, particularly those linked to inflammation and cancer progression.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-3-2-4-9(14)5-8/h2-7,13-14H,1H3 |

InChI Key |

HVZCMJHRFSFNNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.